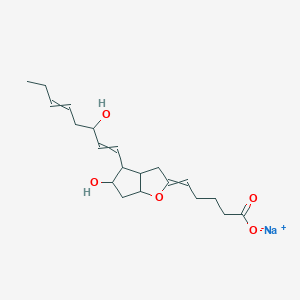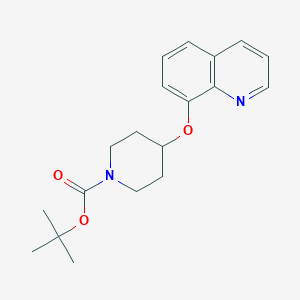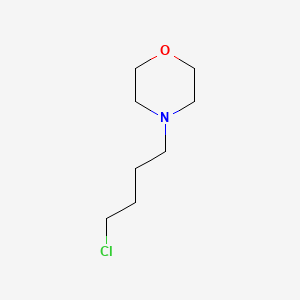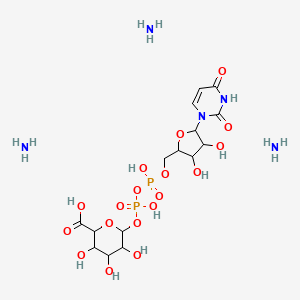
Prostaglandin I3 (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prostaglandin I3 (sodium) is a bioactive lipid compound belonging to the prostaglandin family. It is synthesized from eicosapentaenoic acid (EPA) by the action of cyclooxygenase (COX) and prostaglandin I synthase. Prostaglandin I3 (sodium) exhibits platelet and vascular activity similar to prostaglandin I2, making it a potent vasodilator and inhibitor of platelet aggregation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including prostaglandin I3 (sodium), often involves complex chemoenzymatic processes. A unified strategy for the synthesis of various prostaglandins includes the use of biocatalytic retrosynthesis. Key steps involve Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction .
Industrial Production Methods: Industrial production of prostaglandin I3 (sodium) typically involves the extraction of EPA from natural sources, followed by enzymatic conversion using COX and prostaglandin I synthase. The compound is then purified and formulated for research use .
化学反応の分析
Types of Reactions: Prostaglandin I3 (sodium) undergoes various chemical reactions, including:
Oxidation: Conversion of EPA to prostaglandin I3 via COX and prostaglandin I synthase.
Reduction: Diastereoselective reduction of enones during synthesis.
Substitution: Functional group modifications on the hydrocarbon chains.
Common Reagents and Conditions:
Oxidation: Baeyer–Villiger monooxygenase for stereoselective oxidation.
Reduction: Ketoreductase for diastereoselective reduction.
Substitution: Various reagents for functional group modifications.
Major Products Formed:
Δ17-6-keto PGF1α: A hydrolyzed product of prostaglandin I3.
科学的研究の応用
Prostaglandin I3 (sodium) has a wide range of scientific research applications:
作用機序
Prostaglandin I3 (sodium) exerts its effects through interaction with specific G-protein-coupled receptors (GPCRs). It acts as a potent vasodilator and inhibitor of platelet aggregation by binding to prostacyclin receptors, leading to the activation of cyclic adenosine monophosphate (cAMP) pathways. This results in the relaxation of vascular smooth muscles and inhibition of platelet aggregation .
類似化合物との比較
Prostaglandin I2 (sodium): Shares similar platelet and vascular activity.
Prostaglandin E2: Involved in inflammatory responses and pain perception.
Prostaglandin F2α: Influences smooth muscle contraction.
Uniqueness: Prostaglandin I3 (sodium) is unique due to its synthesis from EPA and its specific interaction with prostacyclin receptors, which distinguishes it from other prostaglandins that may have different biological targets and effects .
特性
分子式 |
C20H29NaO5 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
sodium;5-[5-hydroxy-4-(3-hydroxyocta-1,5-dienyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate |
InChI |
InChI=1S/C20H30O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h3-4,8,10-11,14,16-19,21-22H,2,5-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1 |
InChIキー |
JYCZBBNTGSRZMY-UHFFFAOYSA-M |
正規SMILES |
CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone](/img/structure/B13885686.png)

![7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one](/img/structure/B13885691.png)
![9-(Methylsulfanylmethyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline](/img/structure/B13885697.png)








![tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate](/img/structure/B13885767.png)
![N'-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13885768.png)
